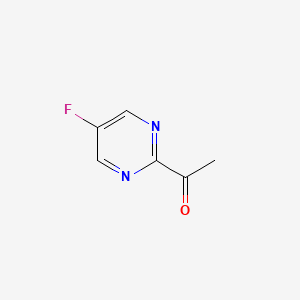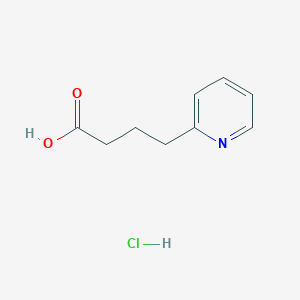
1-(5-Fluorpyrimidin-2-yl)ethanon
Übersicht
Beschreibung
1-(5-Fluoropyrimidin-2-yl)ethanone is a chemical compound with the molecular formula C6H5FN2O. It is a fluorinated pyrimidine derivative, which makes it an interesting subject for various scientific research and industrial applications. The presence of the fluorine atom in the pyrimidine ring enhances its chemical properties, making it useful in different fields such as medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoropyrimidin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: It serves as a precursor for the development of antiviral and anticancer drugs.
Industry: The compound is utilized in the production of advanced materials with unique properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Fluoropyrimidin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-fluoropyrimidine-2-carbonitrile with a Grignard reagent such as methylmagnesium bromide in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically carried out under nitrogen atmosphere at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanone may involve continuous flow processes using immobilized enzymes. For example, the use of immobilized amine transaminase from Vibrio fluvialis in a packed-bed reactor has been reported for the synthesis of related compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Fluoropyrimidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include fluorinated alcohols, amines, and substituted pyrimidines, which have significant applications in medicinal chemistry .
Wirkmechanismus
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Fluoropyridin-2-yl)ethanone
- 1-(5-Fluoro-2-pyrimidyl)ethanone
- 1-(5-Fluoropyrimidin-2-yl)ethanamine
Comparison: Compared to these similar compounds, 1-(5-Fluoropyrimidin-2-yl)ethanone exhibits unique properties due to the presence of the fluorine atom in the pyrimidine ring. This fluorination enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in drug discovery and development.
Eigenschaften
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJJXGKCENQOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679188 | |
| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905587-44-2 | |
| Record name | 1-(5-Fluoro-2-pyrimidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905587-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate](/img/structure/B1392867.png)
![2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392868.png)



![tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B1392873.png)
![7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392875.png)
![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride](/img/structure/B1392876.png)

![1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392882.png)

![[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B1392885.png)
![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate](/img/structure/B1392887.png)
